
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” is a compound that contains a total of 38 bonds; 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” can be downloaded and imported to most of the chemistry software for further analysis .
Aplicaciones Científicas De Investigación
Analgesic Properties of Related Compounds
Research has extensively explored the properties and uses of compounds like paracetamol (acetaminophen), a well-known analgesic and antipyretic drug. The metabolism of paracetamol is complex, involving multiple pathways, one of which leads to the production of N-acylphenolamine (AM404). This metabolite acts on specific receptors in the brain and spinal cord, contributing to paracetamol's analgesic effects. Such insights into paracetamol's mechanisms might offer a framework for understanding the analgesic potential of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide if related pathways are involved (Ohashi & Kohno, 2020).
Antimicrobial and Antioxidant Applications
Eugenol, a hydroxyphenyl propene, demonstrates significant antimicrobial and antioxidant activities, suggesting its use in treating various infections and as a preservative. Given the structural activity relationship (SAR) in pharmacology, compounds with similar functional groups or molecular frameworks, such as N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide, may also exhibit comparable biological properties, warranting further investigation into their potential antimicrobial and antioxidant applications (Marchese et al., 2017).
Environmental and Toxicological Studies
The environmental impact and toxicological profiles of compounds are critical areas of research. Studies on parabens, for example, highlight concerns about their persistence and bioaccumulation in aquatic environments. This awareness raises questions about the environmental fate and potential toxicological effects of structurally or functionally related compounds, including N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide. Understanding the degradation pathways and by-products of such compounds is essential for assessing their environmental impact and safety (Haman et al., 2015).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(12-7-9-20-11-12)6-8-16-15(18)10-19-13-4-2-1-3-5-13/h1-5,7,9,11,14,17H,6,8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHJTGJUZDQXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

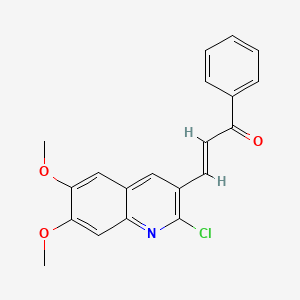
![2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide](/img/structure/B2599465.png)
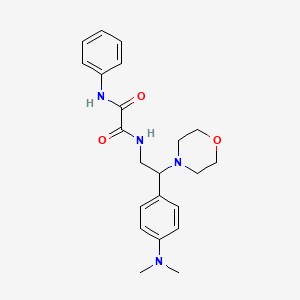

![8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2599468.png)
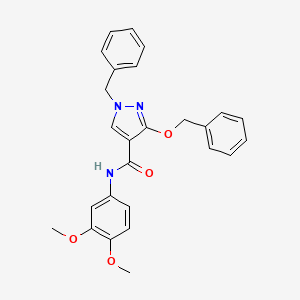
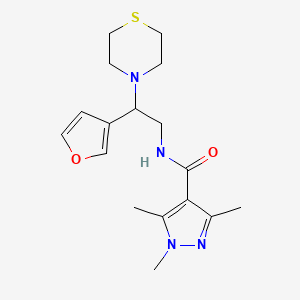
![4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2599473.png)
![5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2599475.png)
![[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B2599477.png)

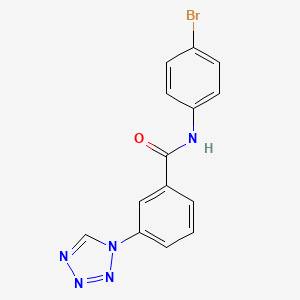

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B2599483.png)